2-(2,4-Dichlorophénoxy)propan-1-ol

Vue d'ensemble

Description

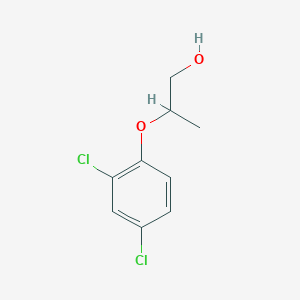

2-(2,4-Dichlorophenoxy)propan-1-ol is an organic compound with the molecular formula C9H10Cl2O2 and a molecular weight of 221.08 g/mol . It is characterized by the presence of a dichlorophenoxy group attached to a propanol backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Applications De Recherche Scientifique

2-(2,4-Dichlorophenoxy)propan-1-ol is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of agrochemicals and other industrial products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)propan-1-ol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by nucleophilic attack from the phenoxide ion .

Industrial Production Methods

Industrial production of 2-(2,4-Dichlorophenoxy)propan-1-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include sodium hydroxide as a base and solvents like ethanol or methanol to facilitate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dichlorophenoxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2,4-dichlorophenoxy)propanone.

Reduction: Formation of 2-(2,4-dichlorophenoxy)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 2-(2,4-Dichlorophenoxy)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2,4-Dichlorophenoxy)acetic acid

- 2-(2,4-Dichlorophenoxy)ethanol

- 2-(2,4-Dichlorophenoxy)butanol

Uniqueness

2-(2,4-Dichlorophenoxy)propan-1-ol is unique due to its specific structural features, such as the presence of both a dichlorophenoxy group and a propanol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Activité Biologique

2-(2,4-Dichlorophenoxy)propan-1-ol is a compound that belongs to the family of phenoxy herbicides, closely related to 2,4-Dichlorophenoxyacetic acid (2,4-D). This compound exhibits various biological activities, particularly in the context of herbicidal properties and potential therapeutic applications. Understanding its biological activity is crucial for assessing its environmental impact and potential uses in agriculture and medicine.

Chemical Structure and Properties

The molecular formula of 2-(2,4-Dichlorophenoxy)propan-1-ol is C₉H₁₀Cl₂O₂. The compound features a propanol backbone with a dichlorophenoxy group, which contributes to its biological activity. The presence of chlorine atoms enhances its herbicidal properties by affecting plant growth regulation and metabolic pathways.

Herbicidal Properties

Research indicates that 2-(2,4-dichlorophenoxy)propan-1-ol exhibits biological activity similar to that of its parent compound, 2,4-D. It has been studied for its effects on plant growth regulation and herbicidal activity. Specifically, it selectively inhibits the COX-2 enzyme, which plays a role in inflammatory responses in both plants and animals.

Table 1: Comparison of Biological Activities

| Compound | Primary Activity | Mechanism of Action |

|---|---|---|

| 2-(2,4-Dichlorophenoxy)propan-1-ol | Herbicide | Inhibition of COX-2 enzyme |

| 2,4-Dichlorophenoxyacetic Acid | Herbicide | Growth regulation through auxin mimicry |

| 2-(4-Chlorophenoxy)propan-1-ol | Herbicide | Similar mechanism to 2,4-D |

Effects on Microbial Systems

Studies have shown that 2-(2,4-dichlorophenoxy)propan-1-ol can influence microbial growth. A specific bacterial strain capable of degrading 2-(2,4-dichlorophenoxy)propionic acid was isolated, indicating that some microorganisms can utilize this compound as a carbon source . This suggests potential applications in bioremediation.

Toxicological Considerations

While 2-(2,4-dichlorophenoxy)propan-1-ol has beneficial applications as a herbicide and potential therapeutic agent, it also poses risks similar to those associated with 2,4-D. Case studies have documented severe poisoning incidents linked to 2,4-D exposure, highlighting the need for caution in its use . Symptoms can include neurological effects and organ involvement.

Case Study: Severe Poisoning Incident

A reported case involved a young female farmer who ingested an unknown quantity of a herbicide containing 2,4-D. Despite medical intervention, she succumbed to the effects after several days. This incident underscores the potential dangers associated with exposure to compounds within this chemical class .

Environmental Impact

The environmental persistence of compounds like 2-(2,4-dichlorophenoxy)propan-1-ol raises concerns about their long-term effects on ecosystems. Research indicates that these compounds can degrade rapidly in aerobic conditions but may accumulate in certain environments . Monitoring and risk assessment are essential to mitigate potential ecological harm.

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2/c1-6(5-12)13-9-3-2-7(10)4-8(9)11/h2-4,6,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZNUAGYLOVVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325762 | |

| Record name | 2-(2,4-dichlorophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98919-13-2 | |

| Record name | 2-(2,4-dichlorophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.